2-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoic acid
Description
Properties
Molecular Formula |
C16H15NO4S |
|---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoic acid |
InChI |
InChI=1S/C16H15NO4S/c18-16(19)14-7-3-4-8-15(14)22(20,21)17-10-9-12-5-1-2-6-13(12)11-17/h1-8H,9-11H2,(H,18,19) |
InChI Key |
PVFLVIJFUKIIMM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=CC=C3C(=O)O |
Origin of Product |
United States |
Preparation Methods
Formation of the Dihydroisoquinoline Core
- The dihydroisoquinoline scaffold is often synthesized via Pictet-Spengler cyclization or related condensation reactions starting from phenethylamine derivatives and aldehydes or ketones.
- This step is crucial as it sets the stereochemical and electronic environment for subsequent sulfonylation.
Preparation of Sulfonyl Chloride Intermediate
- The benzoic acid derivative is first converted to its ester form (e.g., methyl ester) via Fischer esterification with methanol and catalytic sulfuric acid under reflux conditions (typically 18 hours), followed by workup and purification.
- The ester is then subjected to chlorosulfonylation using chlorosulfonic acid at low temperature (-10 °C), gradually warming to ambient temperature overnight. This step installs the sulfonyl chloride group ortho or para to the ester group on the aromatic ring.
- The sulfonyl chloride intermediate is extracted carefully due to its high reactivity and instability.
Coupling with Dihydroisoquinoline Amine
- The sulfonyl chloride intermediate is reacted with the dihydroisoquinoline amine in an aprotic solvent such as dichloromethane at 0 °C.
- A base such as trimethylamine is added to neutralize the generated hydrochloric acid and drive the reaction toward sulfonamide formation.
- The reaction mixture is stirred until completion (monitored by TLC), then washed sequentially with acidic and basic aqueous solutions to remove impurities.
Hydrolysis to Free Acid
- If the benzoic acid moiety was initially protected as an ester, the final step involves hydrolysis under basic or acidic conditions to yield the free carboxylic acid.
- This can be achieved by refluxing with aqueous sodium hydroxide or by acidic hydrolysis, followed by acidification to precipitate the free acid.
Purification and Characterization
- The crude product is purified by column chromatography or recrystallization.
- Characterization is performed using NMR spectroscopy, IR, mass spectrometry, and elemental analysis to confirm the structure and purity.
Representative Synthetic Procedure Summary (Adapted from Literature)
Research Findings and Notes
- The sulfonylation step is sensitive and requires controlled temperature to avoid decomposition or side reactions.
- The use of sulfonyl chlorides directly after preparation avoids instability issues.
- Palladium-catalyzed dehalogenation and transesterification have been reported in related systems to modify substituents on the aromatic ring, enhancing biological activity.
- The sulfonamide linkage formed is critical for biological activity, providing hydrogen bonding and hydrophobic interactions with targets.
- Multi-step syntheses are common due to the complexity of the scaffold and the need for regioselectivity.
Comparative Data Table of Related Synthetic Approaches
| Parameter | Method A (Fischer Ester + Chlorosulfonylation) | Method B (Direct Sulfonylation) | Method C (Palladium-Catalyzed Modifications) |
|---|---|---|---|
| Starting Material | Benzoic acid derivative | Dihydroisoquinoline + sulfonyl chloride | Halogenated sulfonamides |
| Reaction Conditions | Acidic esterification, low temp chlorosulfonylation | Mild base, DCM, 0 °C | Pd(OAc)2, PPh3, K2CO3, 100 °C |
| Yield | High (up to 96% esterification) | Moderate to high | Moderate |
| Purification | Column chromatography | Column chromatography | Column chromatography |
| Notes | Requires careful handling of sulfonyl chloride | Sensitive to moisture | Enables functional group modifications |
Chemical Reactions Analysis
Carboxylic Acid Functional Group Reactions
The benzoic acid moiety enables classic acid-derived transformations:
Sulfonamide Group Reactivity
The sulfonamide bridge participates in nucleophilic substitutions and redox reactions:
Dihydroisoquinoline Modifications
The dihydroisoquinoline ring undergoes redox and substitution reactions:
Stability Under Specific Conditions
-
Acidic Hydrolysis (HCl, reflux): Degrades the sulfonamide bond, yielding benzoic acid and 3,4-dihydroisoquinoline fragments.
-
Alkaline Conditions (pH >10): Stable for >24 hours, making it suitable for formulations.
-
Photodegradation : UV light induces cleavage of the sulfonamide group, necessitating light-protected storage.
Comparative Reactivity with Structural Analogs
Impact of Reactions on Biological Activity
-
Esterification/Acid-to-Amide Conversion : Reduces cellular potency despite retained enzyme affinity, likely due to impaired membrane permeability .
-
Sulfonamide Alkylation : Diminishes AKR1C3 selectivity by disrupting the compound’s "inward" binding mode in the enzyme’s active site .
-
Ring Saturation : Lowers metabolic clearance but compromises inhibitory activity (IC<sub>50</sub> increases from 6.1 nM to >100 nM) .
This compound’s reactivity profile underscores its versatility as a scaffold for designing AKR1C3 inhibitors with tunable pharmacokinetic and pharmacodynamic properties. Strategic modifications to its carboxylic acid, sulfonamide, or dihydroisoquinoline components enable optimization for therapeutic applications in hormone-dependent cancers.
Scientific Research Applications
Cancer Therapy
The primary application of 2-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoic acid lies in its role as a selective inhibitor of the AKR1C3 enzyme. This enzyme is implicated in the metabolism of steroid hormones and is overexpressed in various cancers, including breast and prostate cancer. In a study published by Jamieson et al., the compound demonstrated low nanomolar potency and significant selectivity (1500-fold) for AKR1C3 compared to other isoforms . The crystal structure analysis revealed that the compound effectively occupies the oxyanion hole of the enzyme, facilitating its inhibitory action.
Structure-Activity Relationship (SAR) Studies
Further SAR studies have indicated that modifications in the compound's structure can lead to enhanced potency. For instance, small substituents on the dihydroisoquinoline moiety resulted in improved binding affinity . This adaptability makes it a valuable scaffold for developing new therapeutic agents targeting AKR1C3.
Enzyme Inhibition Studies
The compound's ability to inhibit AKR1C3 has been extensively studied using both enzymatic assays and cellular models. Research findings suggest that its inhibition leads to altered metabolism of steroid hormones, potentially reducing tumor growth in cancer models . The compound's efficacy was measured through a known dinitrobenzamide substrate, showcasing a broad rank order between enzymatic inhibition and cellular activity.
Potential Side Effects and Safety Profile
While this compound shows promise as a therapeutic agent, understanding its safety profile is crucial. Preliminary data indicate potential irritant effects (H317-H319 hazard statements) associated with its use . Further toxicological studies are necessary to evaluate long-term safety and efficacy in clinical settings.
Mechanism of Action
The compound exerts its effects by binding to the active site of the enzyme aldo-keto reductase AKR1C3 . The carboxylate group of the compound occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket . This binding inhibits the enzyme’s activity, thereby modulating the biological pathways in which AKR1C3 is involved .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Key Analogs
Pharmacological and Functional Differences
- Enzyme Inhibition: 4-Methyl derivatives (e.g., compounds 9, 23) exhibit nanomolar inhibitory activity against BChE (butyrylcholinesterase) with >100-fold selectivity over AChE (acetylcholinesterase). They also reduce Aβ1–42 aggregation and protect against Aβ-induced neurotoxicity .
- Structural Determinants of Activity: The methyl linker in 4-substituted derivatives optimizes BChE binding by positioning the dihydroisoquinoline moiety in the enzyme’s peripheral anionic site (PAS) . Sulfonyl groups enhance polarity and may improve binding to charged residues in PPAR or LuxR targets . Amide side chains (e.g., in DB07691) introduce hydrogen-bonding interactions critical for LuxR inhibition .
Physicochemical Comparison :
- The sulfonyl group increases acidity (pKa ~2–3 for benzoic acid derivatives) and water solubility compared to methyl-linked analogs.
- Amide-containing derivatives (e.g., DB07691) exhibit lower logP values due to hydrogen-bonding capacity, enhancing bioavailability .
Structure-Activity Relationship (SAR) Insights
- Substitution Position :
- Methyl linkers allow greater flexibility, aiding dual-site (CAS/PAS) BChE binding .
- Functional Group Additions: Amide groups (e.g., in DB07691) introduce hydrogen-bond donors/acceptors critical for high-affinity target engagement .
Biological Activity
2-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of the enzyme Aldo-Keto Reductase 1C3 (AKR1C3). This enzyme plays a significant role in various diseases, including cancer and androgen-dependent conditions. The compound's unique structure, which combines sulfonamide and benzoic acid functionalities, contributes to its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 317.4 g/mol. Its structure features a sulfonyl group attached to a 3,4-dihydroisoquinoline moiety and a benzoic acid functionality, which are critical for its biological activity.
Inhibition of Aldo-Keto Reductase 1C3 (AKR1C3)
Research indicates that this compound exhibits significant inhibitory activity against AKR1C3. It has been shown to possess nanomolar potency and selectivity over other isoforms such as AKR1C1 and AKR1C2. The binding studies suggest that the carboxylate group of the compound occupies the oxyanion hole in the enzyme, while the sulfonamide moiety facilitates proper orientation for binding in a hydrophobic pocket adjacent to the active site .
Case Studies
A high-throughput screening identified this compound as a potent inhibitor of AKR1C3, with a selectivity ratio of approximately 1500-fold compared to other isoforms. Structural activity relationship (SAR) studies revealed that modifications to the dihydroisoquinoline moiety could enhance potency .
Table 1: Summary of Biological Activities
| Compound Name | Target Enzyme | Potency (nM) | Selectivity Ratio | Key Findings |
|---|---|---|---|---|
| This compound | AKR1C3 | Low nM | 1500-fold | Unique binding mode enhances efficacy against cancer |
| Indomethacin | COX | Moderate | - | Potent anti-inflammatory effects |
| N-benzenesulfonyl-1,2,3,4-tetrahydroisoquinolines | Various | Varies | - | Diverse pharmacological actions |
The mechanism by which this compound inhibits AKR1C3 involves specific interactions at the enzyme's active site. The carboxylic acid group is critical for binding, while the sulfonamide group provides structural support for effective interaction with the enzyme’s hydrophobic pocket . This unique binding profile may lead to novel therapeutic strategies against resistant forms of cancer.
Research Findings
Recent studies have highlighted the compound's potential in treating prostate and breast cancers due to its ability to inhibit AKR1C3 effectively. The compound has been linked to reduced tumor growth in preclinical models, demonstrating its promise as a therapeutic agent .
Q & A
Basic Research Questions
Q. What synthetic strategies are employed for synthesizing derivatives of 2-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoic acid to study structure-activity relationships (SAR)?
- Methodology : Derivatives are synthesized via condensation reactions between intermediates (e.g., 4-(bromomethyl)benzoic acid) and dihydroisoquinoline precursors. Substituents on the dihydroisoquinoline ring or carboxylate group are modified to probe SAR. For example, tertrahydroisoquinoline derivatives react with bromomethylbenzoic acid to form intermediates, which are further functionalized with amines, phenols, or thiophenols to optimize binding .
Q. Which structural features of this compound are critical for its inhibitory activity against AKR1C3?
- Key Features :
- The carboxylate group occupies the oxyanion hole of AKR1C3, forming critical hydrogen bonds with Tyr55 and His117 .
- The sulfonamide linker induces a conformational twist, positioning the dihydroisoquinoline moiety into a hydrophobic pocket (SP1 cavity) near Trp227 and Phe311 .
- Small substituents (e.g., methyl groups) on the dihydroisoquinoline ring enhance potency by improving hydrophobic interactions .
Q. What in vitro assays are used to evaluate AKR1C3 inhibition by this compound?
- Assays :
- Fluorescence-based enzymatic assays using substrates like dinitrobenzamide to measure IC50 values .
- Cellular assays assessing inhibition of prostaglandin F2α (PGF2α) metabolism in cancer cell lines .
- Selectivity is tested against other AKR isoforms (e.g., AKR1C1, AKR1C2) via comparative enzyme kinetics .
Advanced Research Questions
Q. How do molecular docking simulations (e.g., Glide) enhance understanding of this compound’s binding to AKR1C3?
- Methodology :
- Glide docking employs systematic conformational search and OPLS-AA force field optimization to predict ligand poses. It accounts for torsional flexibility and penalizes non-physical interactions (e.g., solvent-exposed charged groups) .
- Docking studies reveal that the dihydroisoquinoline ring binds perpendicular to the cofactor NADP+, with the sulfonamide linker stabilizing interactions in the SP1 pocket. Displacements of Phe306/Trp227 correlate with isoform selectivity .
Q. How can researchers resolve discrepancies between enzymatic and cellular potency of derivatives?
- Approaches :
- Cellular permeability optimization : Amide derivatives show improved cellular activity despite lower enzymatic IC50, likely due to enhanced membrane penetration .
- Metabolite interference analysis : Assess cellular metabolites (e.g., glutathione conjugates) that may alter inhibitor efficacy .
- Proteostatic modulation : Co-treatment with proteasome inhibitors to stabilize intracellular enzyme-inhibitor complexes .
Q. What challenges arise in crystallographic studies of AKR1C3-inhibitor complexes, and how are they addressed?
- Challenges & Solutions :
- Loop flexibility : The C-terminal loop (Asp300-end) undergoes conformational shifts upon inhibitor binding. Soaking crystals with inhibitors at high concentrations (1–5 mM) improves occupancy .
- Data resolution : Use synchrotron radiation (e.g., 1.8–2.2 Å resolution) and molecular replacement with AKR1C3 apo-structures as templates .
Q. How do modifications in the dihydroisoquinoline ring affect the compound’s potency and selectivity?
- SAR Insights :
- Substituent position : Methyl groups at the 7-position improve potency (IC50 <10 nM) by filling a subpocket near Phe311. Bulkier groups (e.g., ethyl) reduce activity due to steric clashes .
- Stereochemistry : "Reverse sulfonamide" derivatives show 12-fold higher potency for the R -enantiomer, attributed to better alignment with the SP1 pocket .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
